![molecular formula C18H25N3O3 B11473607 N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11473607.png)
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features an adamantane moiety. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique properties and diverse applications in various fields, including medicinal chemistry and materials science . The compound’s structure combines the rigidity of adamantane with the functional versatility of a pyrimidine ring, making it a subject of interest in synthetic and medicinal chemistry .
Preparation Methods
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which can be achieved through various synthetic routes, including the reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent in this reaction . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-[(ADAMANTAN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets . The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives and pyrimidine-based molecules. For example:
Amantadine: Known for its antiviral properties, amantadine shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral compound, rimantadine is structurally similar but has distinct pharmacological properties.
N-[(ADAMANTAN-1-YL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of adamantane and pyrimidine, offering a versatile platform for various applications .
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c1-20-14(6-15(22)21(2)17(20)24)16(23)19-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,3-5,7-10H2,1-2H3,(H,19,23) |
InChI Key |
JVOBUMCUUYQHBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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